1-(Pyridin-4-yl)prop-2-yn-1-amine
Description
1-(Pyridin-4-yl)prop-2-yn-1-amine is a propargylamine derivative featuring a pyridin-4-yl group directly attached to the amine-bearing carbon of a propargyl (HC≡C-CH2-) backbone. The molecular formula is C₈H₉N₂, with a molecular weight of 131.17 g/mol. Propargylamines are widely utilized in medicinal chemistry and materials science due to their versatility in synthesizing nitrogen-containing heterocycles and bioactive molecules.
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-pyridin-4-ylprop-2-yn-1-amine |
InChI |
InChI=1S/C8H8N2/c1-2-8(9)7-3-5-10-6-4-7/h1,3-6,8H,9H2 |
InChI Key |
OEDDPJHLVXMEHM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-amine typically involves the reaction of pyridine derivatives with propargylamine. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a halogenated pyridine reacts with propargylamine in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures, pressures, and the use of industrial-grade catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and other heterocyclic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(Pyridin-4-yl)prop-2-yn-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, where the compound affects the phosphorylation or dephosphorylation of key proteins .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- Pyridin-4-yl vs. Aryl/Heteroaryl Substituents: The pyridin-4-yl group in the target compound provides a para-substituted nitrogen, enabling hydrogen bonding and moderate basicity. In contrast, 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine () features a CF₃ group, which is strongly electron-withdrawing, reducing amine basicity and enhancing metabolic stability .
Steric and Chelation Effects :
Physicochemical Properties
- Solubility and Salt Forms :
- Lipophilicity :
- N-(phenyl(pyridin-4-yl)methyl)prop-2-yn-1-amine () has a benzyl group, increasing logP compared to the target compound. This enhances membrane permeability but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
